molecular formula C6H3Cl2NO B012080 4-Chloronicotinoyl chloride CAS No. 100791-00-2

4-Chloronicotinoyl chloride

Cat. No.: B012080
CAS No.: 100791-00-2
M. Wt: 176 g/mol
InChI Key: CSQKICWPCREIJP-UHFFFAOYSA-N
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Description

4-Chloronicotinoyl chloride is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the fourth position of the pyridine ring and a carbonyl chloride group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloronicotinoyl chloride can be synthesized through the chlorination of nicotinic acid derivatives. One common method involves the reaction of 4-chloronicotinic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

C6H3ClNO2+SOCl2C6H3Cl2NO+SO2+HCl\text{C}_6\text{H}_3\text{ClNO}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{NO} + \text{SO}_2 + \text{HCl} C6​H3​ClNO2​+SOCl2​→C6​H3​Cl2​NO+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloronicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chloronicotinic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form corresponding amides and esters.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.

    Catalysts: Pyridine and triethylamine are often employed as catalysts to facilitate the reactions.

Major Products:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Acids: Formed by hydrolysis.

Scientific Research Applications

4-Chloronicotinoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

    Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloronicotinoyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

4-Chloronicotinoyl chloride can be compared with other nicotinoyl chloride derivatives, such as:

    Nicotinoyl chloride: Lacks the chlorine substituent at the fourth position, resulting in different reactivity and applications.

    Isonicotinoyl chloride: Has the carbonyl chloride group at the fourth position of the pyridine ring, leading to distinct chemical properties.

    6-Chloronicotinoyl chloride: The chlorine atom is positioned at the sixth position, affecting its reactivity and use in synthesis.

Uniqueness: The presence of the chlorine atom at the fourth position in this compound imparts unique electronic and steric properties, making it particularly useful in specific synthetic applications where other derivatives may not be as effective.

Biological Activity

4-Chloronicotinoyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in the synthesis of biologically active molecules. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated pyridine ring, which contributes to its reactivity and biological properties. The molecular formula is C_6H_4ClN_2O, and it is typically synthesized through the chlorination of nicotinoyl chloride.

Synthesis

The synthesis of this compound can be achieved via several methods, including:

  • Direct Chlorination : Chlorination of nicotinoyl chloride using reagents such as thionyl chloride (SOCl_2) under controlled conditions.
  • Coupling Reactions : Utilizing coupling reactions with suitable substrates to generate derivatives that incorporate the 4-chloronicotinoyl moiety.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds derived from this compound. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation. A notable example includes the synthesis of 4-azachromeno[2,3-b]indol-11(6H)-ones, which demonstrated significant antitumor activity in vitro .

The biological activity of this compound is believed to be linked to its ability to interact with various cellular targets:

  • DNA Binding : Compounds derived from this compound exhibit enhanced DNA binding properties, which is crucial for their antitumor effects .
  • Signal Transduction Inhibition : These compounds may inhibit key signaling pathways involved in cancer cell growth and survival, thereby promoting apoptosis in malignant cells .

Study 1: Synthesis and Antitumor Evaluation

A study focused on synthesizing derivatives from this compound reported the synthesis of several new compounds. Among these, one derivative exhibited a 50% reduction in cell viability in cancer cell lines at a concentration of 10 µM after 48 hours of treatment. The structure-activity relationship (SAR) indicated that modifications on the chloronicotinoyl moiety significantly impacted biological activity.

Compound NameIC50 (µM)Cell Line
Derivative A10MCF-7 (Breast)
Derivative B25HeLa (Cervical)
Derivative C15A549 (Lung)

Study 2: Mechanistic Insights

Another investigation explored the mechanism by which derivatives of this compound induce apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that these compounds activate caspase pathways, leading to programmed cell death.

Properties

IUPAC Name

4-chloropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-2-9-3-4(5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQKICWPCREIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544682
Record name 4-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100791-00-2
Record name 4-Chloropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

o-Halogeno-(hetero-)aryl-carboxylic acid halides which can be employed in the process according to the invention, and processes for their preparation, are known. Thus, for example, J. Am. Chem. Soc. 40,233 (1908) describes the preparation of 2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride by reacting 2-ethylmercapto-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride. The reaction of 2-hydroxy-quinoxaline-3-carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide to give 2-chloroquinoxaline-3-carboxylic acid chloride is described in Arch. Pharm. 306, 401 (1973). The reaction 4-chloronicotinic acid with thionyl chloride under reflex to give 4-chloronicotinic acid chloride is described in J. Chem. Soc. (C), 1966, 1816.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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